

High-Throughput Screening for Novel Enteropeptidase Inhibitors: Application Notes and Protocols

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Compound of Interest

Compound Name: Human enteropeptidase-IN-3

Cat. No.: B12372949

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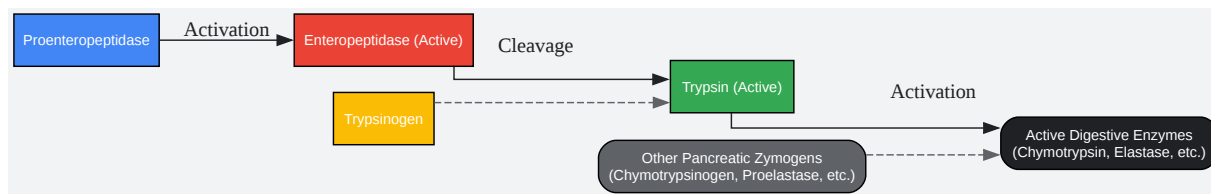
Introduction

Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum.^[1] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.^{[1][2]} Trypsin then initiates a cascade of digestive enzyme activation, including chymotrypsinogen, proelastase, and procarboxypeptidases.^{[3][4]} Given its pivotal role in the digestive process, inhibition of enteropeptidase presents a promising therapeutic strategy for conditions where limiting protein digestion and subsequent amino acid absorption is beneficial, such as obesity, diabetes, and certain metabolic disorders.^{[5][6]}

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for novel enteropeptidase inhibitors. Included are detailed protocols for a fluorescence-based assay, guidelines for data analysis, and a summary of known inhibitors.

Signaling Pathway: Enteropeptidase-Mediated Digestive Cascade

The following diagram illustrates the central role of enteropeptidase in the activation of pancreatic digestive enzymes.

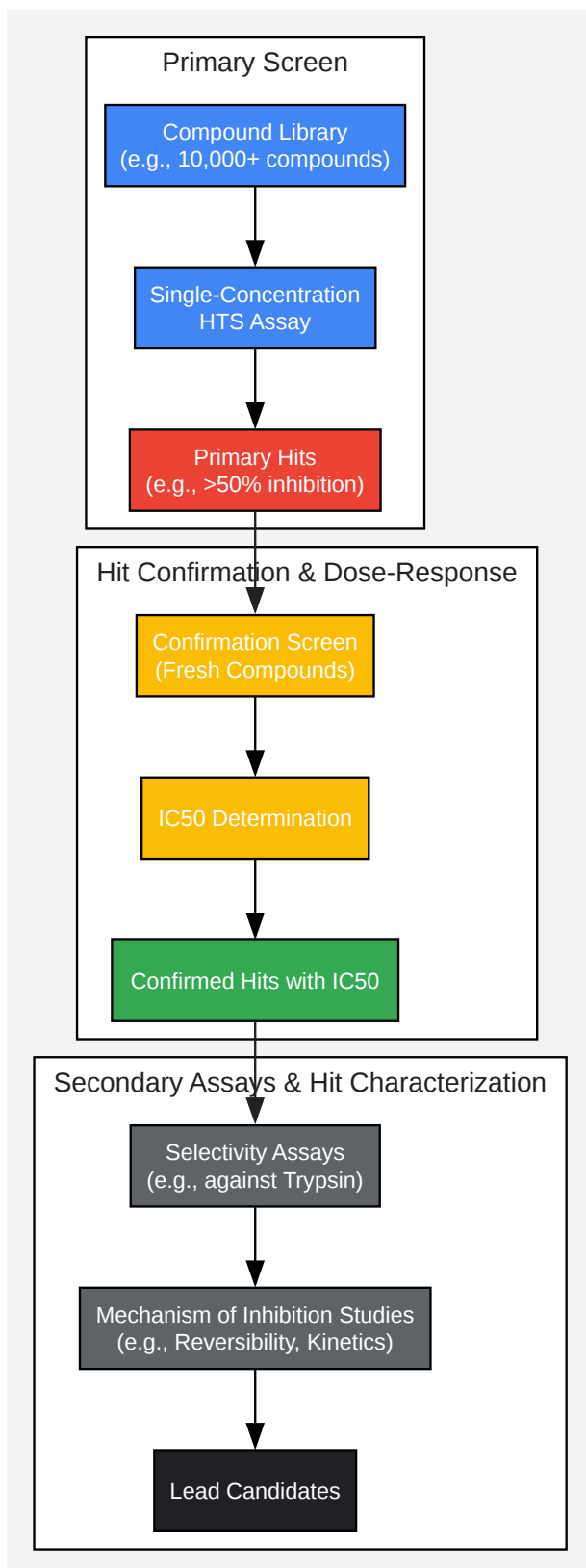


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Enteropeptidase initiates the digestive enzyme cascade.

Experimental Workflow: High-Throughput Screening for Enteropeptidase Inhibitors

The diagram below outlines a typical workflow for an HTS campaign designed to identify novel enteropeptidase inhibitors.



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A typical workflow for identifying and characterizing enteropeptidase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity and kinetic parameters of known enteropeptidase inhibitors.

Compound	Target Species	IC50 (nM)	Assay Type	Mechanism of Inhibition	Key Kinetic Parameters	Reference(s)
SCO-792	Human	5.4	FRET	Reversible, Covalent	$k_{inact}/K_I = 82,000 \text{ M}^{-1}\text{s}^{-1}$, Dissociation $t_{1/2} \approx 14$ hours	[5][7][8]
Rat	4.6	FRET	Reversible, Covalent	-	[5][7][8]	
T-0046812	Human	140	FRET	Time-dependent	$k_{inact}/K_I = 5,300 \text{ M}^{-1}\text{s}^{-1}$	[5]
Compound 1c	Human	1.3 (apparent)	Fluorescence	Not specified	-	[9]

Note: IC50 values can be highly dependent on assay conditions, including substrate concentration and incubation time. Direct comparison between different studies should be made with caution.

Experimental Protocols

Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-Based High-Throughput Screening Assay

This protocol is adapted from the principles used in the discovery of SCO-792 and is suitable for a primary HTS campaign.[5]

1. Materials and Reagents:

- Enzyme: Recombinant human enteropeptidase light chain.
- Substrate: A FRET-based peptide substrate containing the enteropeptidase recognition sequence (e.g., DDDDK) flanked by a donor and a quencher fluorophore.
- Assay Buffer: 50 mM Tricine, pH 8.0, 10 mM CaCl₂, 0.01% (w/v) Tween-20.^[5]
- Test Compounds: Small molecule library dissolved in 100% DMSO.
- Positive Control: A known enteropeptidase inhibitor (e.g., SCO-792).
- Negative Control: 100% DMSO.
- Plates: 384-well, low-volume, black, flat-bottom plates.
- Plate Reader: A fluorescence plate reader capable of measuring the specific excitation and emission wavelengths of the FRET pair.

2. Assay Procedure:

- Compound Plating: Dispense test compounds and controls into the 384-well plates. For a primary screen, a single final concentration (e.g., 10 μ M) is typically used.
- Enzyme Addition: Add recombinant human enteropeptidase to each well to a final concentration optimized for the assay (e.g., in the low nM range).
- Incubation: Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
- Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.
- Kinetic Reading: Immediately place the plates in the fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C). The excitation and emission wavelengths will be specific to the FRET pair used.

- Data Analysis:
 - Calculate the initial reaction velocity (rate of increase in fluorescence) for each well.
 - Normalize the data to the controls:
 - $\text{Percent Inhibition} = 100 \times (1 - (\text{Velocity}_{\text{compound}} - \text{Velocity}_{\text{background}}) / (\text{Velocity}_{\text{DMSO}} - \text{Velocity}_{\text{background}}))$
 - Identify "primary hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

3. Hit Confirmation and IC50 Determination:

- Cherry-Pick Hits: Select the primary hits for further analysis.
- Dose-Response Curves: Prepare serial dilutions of the confirmed hit compounds.
- Repeat Assay: Perform the FRET assay as described above with the serially diluted compounds.
- IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hit Rate Considerations:

The hit rate in HTS campaigns can vary significantly depending on the compound library and the target. For protease inhibitor screens, hit rates can range from 0.01% to over 1%.^[10] In the screen that identified the precursor to SCO-792, an initial hit rate of approximately 4.5% was observed after initial filtering.^[5]

Conclusion

The protocols and information provided herein offer a robust starting point for researchers and drug discovery professionals embarking on the identification of novel enteropeptidase inhibitors. The use of a well-characterized HTS assay, followed by rigorous hit validation and characterization, is crucial for the successful discovery of potent and selective lead

compounds. The development of new enteropeptidase inhibitors holds significant promise for the treatment of various metabolic diseases.

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